molecular formula C9H13BO2S B14029349 (2,3-Dimethyl-4-(methylthio)phenyl)boronic acid

(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid

Cat. No.: B14029349
M. Wt: 196.08 g/mol
InChI Key: VFENLEXRBODKSC-UHFFFAOYSA-N
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Description

(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two methyl groups and a methylthio group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyl-4-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-dimethyl-4-(methylthio)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger quantities. The choice of catalyst, solvent, and reaction conditions may be optimized for efficiency and cost-effectiveness. Additionally, continuous flow processes may be employed to enhance the scalability and reproducibility of the synthesis .

Scientific Research Applications

(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid is unique due to the presence of both methyl and methylthio substituents, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable reagent in specific synthetic applications .

Properties

Molecular Formula

C9H13BO2S

Molecular Weight

196.08 g/mol

IUPAC Name

(2,3-dimethyl-4-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C9H13BO2S/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3

InChI Key

VFENLEXRBODKSC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)SC)C)C)(O)O

Origin of Product

United States

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